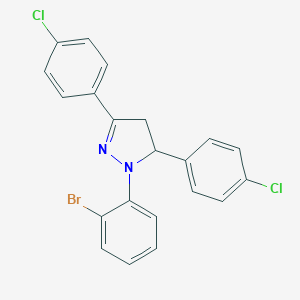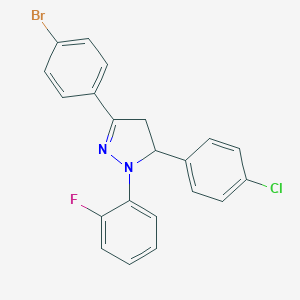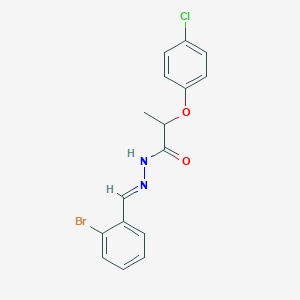![molecular formula C22H28N2O4 B386782 N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide CAS No. 369396-45-2](/img/structure/B386782.png)
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using 2-(2-isopropyl-5-methylphenoxy)acetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or hydrazide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or ethers.
Aplicaciones Científicas De Investigación
N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism by which N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropylphenoxy)acetohydrazide
- N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide
Uniqueness
N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Propiedades
Número CAS |
369396-45-2 |
|---|---|
Fórmula molecular |
C22H28N2O4 |
Peso molecular |
384.5g/mol |
Nombre IUPAC |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-14(2)18-9-7-15(3)11-20(18)28-13-22(25)24-23-16(4)17-8-10-19(26-5)21(12-17)27-6/h7-12,14H,13H2,1-6H3,(H,24,25)/b23-16+ |
Clave InChI |
BOYIYNQMNCKMLW-XQNSMLJCSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC |
SMILES isomérico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]acetamide](/img/structure/B386704.png)
![N-{1-{[2-(3-bromobenzylidene)hydrazino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}-2-chlorobenzamide](/img/structure/B386705.png)
![4-[(4-bromoanilino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386708.png)
![N-[2-(acetylamino)phenyl]-3-{[(2,5-dimethoxyanilino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B386709.png)
![N'-(5-bromo-2-ethoxybenzylidene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B386712.png)



![2-(3-chlorophenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B386718.png)
![5-bromo-2-[4-(4-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B386721.png)
![1-{N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE](/img/structure/B386723.png)
